9-Hydrazinyl-2-methoxyacridine

Enzyme inhibition IMPDH2 Nucleotide metabolism

9-Hydrazinyl-2-methoxyacridine (CAS 110701-27-4) is a heterocyclic acridine derivative featuring a hydrazinyl group at the 9-position and a methoxy substituent at the 2-position of the planar tricyclic ring system. This compound belongs to the 9-substituted acridine class, which is widely studied for DNA intercalation and resultant antiproliferative effects.

Molecular Formula C14H13N3O
Molecular Weight 239.27 g/mol
CAS No. 110701-27-4
Cat. No. B12922540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydrazinyl-2-methoxyacridine
CAS110701-27-4
Molecular FormulaC14H13N3O
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NN
InChIInChI=1S/C14H13N3O/c1-18-9-6-7-13-11(8-9)14(17-15)10-4-2-3-5-12(10)16-13/h2-8H,15H2,1H3,(H,16,17)
InChIKeyJUKDMGQPTITSSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Hydrazinyl-2-methoxyacridine (CAS 110701-27-4) – Core Chemical Identity and Procurement Baseline


9-Hydrazinyl-2-methoxyacridine (CAS 110701-27-4) is a heterocyclic acridine derivative featuring a hydrazinyl group at the 9-position and a methoxy substituent at the 2-position of the planar tricyclic ring system [1]. This compound belongs to the 9-substituted acridine class, which is widely studied for DNA intercalation and resultant antiproliferative effects [2]. The presence of both the electron-donating methoxy group and the nucleophilic hydrazinyl moiety imparts distinct chemical reactivity, enabling use as a synthetic intermediate for hydrazone and carbohydrazide formation [3]. Its molecular formula is C₁₄H₁₃N₃O, with a molecular weight of 239.27 g/mol and a topological polar surface area (PSA) of 63.4 Ų [1].

Why 9-Hydrazinyl-2-methoxyacridine Cannot Be Substituted by Generic Acridine Analogs


In the 2-methoxyacridine series, biological activity is critically dependent on the nature of the 9-substituent. A systematic structure-activity relationship study demonstrated that antileishmanial potency varied significantly between 9-chloro and 9-amino-2-methoxyacridines, with further modulation by the 7-substituent [1]. Simply replacing the hydrazinyl group with an amino or chloro substituent at the 9-position would alter DNA-binding thermodynamics, enzyme inhibition profiles, and synthetic derivatization potential. The 2-methoxy group additionally influences the electronic ground-state properties of the acridine core, as shown by spectroscopic studies on related 9-substituted acridines [2]. These multi-parameter dependencies mean that even structurally close analogs cannot serve as drop-in replacements without altering experimental outcomes in bioassays, DNA-targeting studies, or downstream conjugate chemistry.

Quantitative Differentiation Evidence for 9-Hydrazinyl-2-methoxyacridine Against Closest Analogs


IMPDH2 Enzyme Inhibition Profile Differentiates Hydrazinyl from Amino-2-methoxyacridine Substitution

9-Hydrazinyl-2-methoxyacridine exhibits measurable but moderate inhibitory activity against human Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in guanine nucleotide biosynthesis and a validated anticancer/immunosuppressive target. BindingDB records show Ki values of 240 nM, 430 nM, and 440 nM under different substrate-competition conditions (IMP vs. NAD⁺ substrates) [1]. In contrast, 9-aminoacridine—a close structural comparator lacking both the 2-methoxy and the hydrazinyl extension—displays a Ki of 13 nM against Cryptosporidium IMPDH in a competitive inhibition assay [2]. While these data originate from different IMPDH orthologs, the ~18-fold difference in potency highlights that the 9-substituent identity profoundly influences IMPDH binding affinity. No IMPDH inhibition data are publicly available for the direct 9-amino-2-methoxyacridine analog, meaning the hydrazinyl-bearing compound currently occupies a distinct inhibition niche in this target class.

Enzyme inhibition IMPDH2 Nucleotide metabolism Antimetabolite

Dihydroorotase Inhibitory Activity Provides a Secondary Differentiation Axis

In a distinct enzyme inhibition context, 9-hydrazinyl-2-methoxyacridine was evaluated against dihydroorotase from mouse Ehrlich ascites cells, a key enzyme in de novo pyrimidine biosynthesis. The compound showed inhibitory activity with an IC₅₀ of approximately 180 μM (1.80 × 10⁵ nM) when tested at 10 μM concentration and pH 7.37 [1]. This low-potency inhibition contrasts with the sub-micromolar IMPDH2 activity, indicating selectivity across nucleotide-metabolizing enzymes. Direct comparative data for 9-aminoacridine or 9-hydrazinoacridine against dihydroorotase are absent from public databases, positioning 9-hydrazinyl-2-methoxyacridine as one of the few acridine derivatives with documented, quantified dual-enzyme profiling in this pathway intersection.

Dihydroorotase Pyrimidine biosynthesis Ehrlich ascites Antimetabolite

Synthetic Derivatization Versatility: Hydrazinyl Group Enables Hydrazone Chemistry Absent in 9-Amino and 9-Chloro Analogs

The 9-hydrazinyl moiety provides a nucleophilic handle that reacts chemoselectively with carbonyl compounds to form stable hydrazone (C=N) linkages—a reactivity profile absent in the 9-amino-2-methoxyacridine and 9-chloro-2-methoxyacridine comparators [1]. This property has been exploited in the synthesis of novel carbohydrazide and hydrazone biomarkers based on 9-substituted acridine fluorogens, where the hydrazinyl group serves as both a structural linker and a modulator of fluorescence properties [2]. By contrast, 9-amino-2-methoxyacridine requires pre-activation or coupling reagents for analogous conjugations, and 9-chloro-2-methoxyacridine is primarily used as an electrophilic intermediate for nucleophilic aromatic substitution [3]. The hydrazinyl group thus enables bioorthogonal conjugation strategies under mild conditions without the need for metal catalysts.

Click chemistry Hydrazone ligation Bioconjugation Fluorogenic probes

Highest-Impact Application Scenarios for 9-Hydrazinyl-2-methoxyacridine (CAS 110701-27-4)


IMPDH2-Targeted Antimetabolite Fragment-Based Drug Discovery

The quantified Ki values against human IMPDH2 (240–440 nM) [1] position 9-hydrazinyl-2-methoxyacridine as a validated, moderate-affinity starting fragment for structure-activity relationship (SAR) campaigns targeting guanine nucleotide biosynthesis. Its potency is sufficient to detect binding in biophysical assays while leaving room for optimization, making it suitable for fragment growing or merging strategies. The absence of IMPDH2 data for the direct 9-amino-2-methoxyacridine analog means this compound uniquely occupies this niche in publicly available datasets.

Fluorogenic Probe Development via Hydrazone Bioconjugation

The hydrazinyl group enables chemoselective hydrazone formation with carbonyl-containing biomolecules or aldehyde-functionalized surfaces under mild, metal-free conditions [2]. This reactivity is ideal for constructing acridine-based fluorescent reporters, where the 2-methoxy group may further modulate emission properties. Researchers developing DNA-targeted imaging agents or turn-on probes can leverage this compound as a direct conjugation-ready building block, bypassing the need for pre-activation steps required by 9-amino or 9-chloro analogs.

Acridine Core Derivatization for Antiparasitic Lead Generation

The established SAR in the 2-methoxyacridine series demonstrates that antileishmanial activity depends critically on the 9-substituent [3]. 9-Hydrazinyl-2-methoxyacridine offers a distinct substitution option for generating hydrazone or acylhydrazine derivatives not accessible from 9-amino or 9-chloro starting materials. This expands the chemical space explorable for antiparasitic drug discovery, particularly for leishmaniasis and trypanosomiasis, where acridine-based scaffolds have shown promising in vitro efficacy.

Dual-Enzyme Profiling for Nucleotide Metabolism Studies

The compound's documented activity against both IMPDH2 (Ki 240–440 nM) [1] and dihydroorotase (IC₅₀ ~180 μM) [4] makes it a rare single-molecule probe spanning de novo purine and pyrimidine biosynthesis pathways. This dual inhibition profile, even if moderate, can serve as a chemical tool for studying metabolic crosstalk in rapidly proliferating cells, a feature not documented for common acridine analogs in public databases.

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